2-Guanidino-3-phenylpropanoic acid
Overview
Description
2-Guanidino-3-phenylpropanoic acid is an organic compound with the molecular formula C10H13N3O2. It is characterized by the presence of a guanidine group attached to a phenylpropanoic acid backbone. This compound is known for its crystalline white powder appearance and its solubility in water, alcohol, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Guanidino-3-phenylpropanoic acid typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation . For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of polymer-supported guanidylation and metal-catalyzed carbodiimide guanidylation are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Guanidino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine group to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine group can lead to the formation of urea derivatives, while substitution reactions on the phenyl group can introduce various functional groups .
Scientific Research Applications
2-Guanidino-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Guanidino-3-phenylpropanoic acid involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Methylguanidine: Known for its neurotoxic effects.
α-Guanidino-glutaric acid: Studied for its role in epilepsy.
Uniqueness
2-Guanidino-3-phenylpropanoic acid is unique due to its specific structure, which combines the properties of guanidine with a phenylpropanoic acid backbone. This combination allows for unique interactions with biological molecules and potential therapeutic applications .
Properties
IUPAC Name |
2-(diaminomethylideneamino)-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTHUEOHHHQQKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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